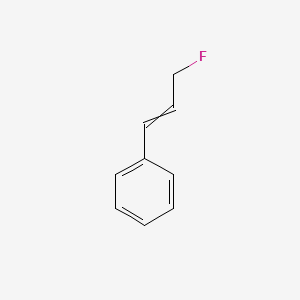
Cinnamyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamyl fluoride is an organic compound that belongs to the class of cinnamyl derivatives It is characterized by the presence of a fluorine atom attached to the cinnamyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamyl fluoride can be synthesized through various methods. One common approach involves the fluorination of cinnamyl alcohol using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or tetra-n-butylammonium fluoride (TBAF). The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed fluorination reactions. For example, palladium-catalyzed fluorination has been employed to synthesize this compound from cinnamyl bromide using TBAF as the fluorinating agent . This method offers high selectivity and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cinnamyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be replaced by other nucleophiles, leading to the formation of different cinnamyl derivatives.
Oxidation Reactions: This compound can be oxidized to form cinnamaldehyde or cinnamic acid under appropriate conditions.
Reduction Reactions: Reduction of this compound can yield cinnamyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Various cinnamyl derivatives depending on the nucleophile used.
Oxidation Reactions: Cinnamaldehyde and cinnamic acid.
Reduction Reactions: Cinnamyl alcohol.
Scientific Research Applications
Cinnamyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of cinnamyl fluoride involves its interaction with specific molecular targets and pathways. For instance, this compound derivatives have been shown to disrupt microbial cell membranes, leading to cell death . Additionally, these compounds can inhibit key enzymes involved in metabolic pathways, thereby exerting their biological effects .
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: An unsaturated carboxylic acid with similar structural features but lacks the fluorine atom.
Cinnamyl Alcohol: The alcohol counterpart of cinnamyl fluoride, used in similar applications but with different reactivity.
Cinnamaldehyde: An aldehyde derivative with distinct chemical properties and applications.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
70353-93-4 |
|---|---|
Molecular Formula |
C9H9F |
Molecular Weight |
136.17 g/mol |
IUPAC Name |
3-fluoroprop-1-enylbenzene |
InChI |
InChI=1S/C9H9F/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2 |
InChI Key |
INZLZTHXPOJSCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


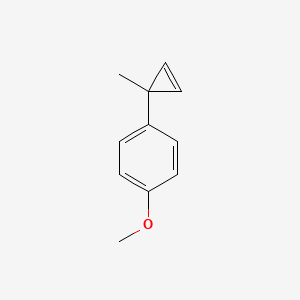
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)





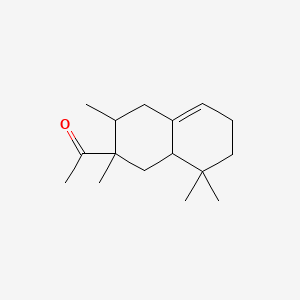
![Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane](/img/structure/B14482080.png)
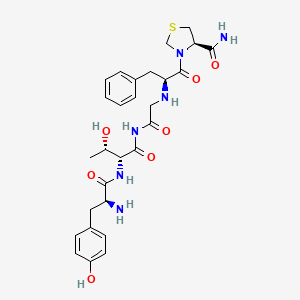

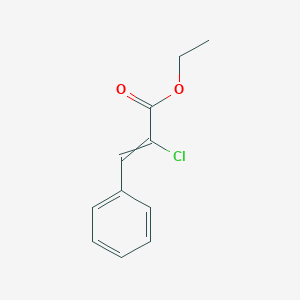
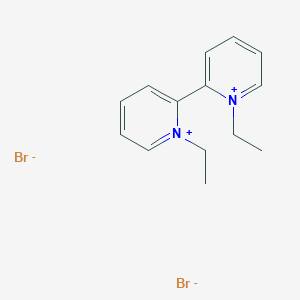
![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
